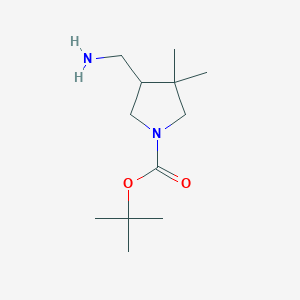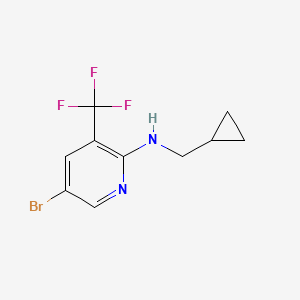
tert-butyl N-(2-ethynylpyrrolidin-1-yl)sulfonylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-ethynylpyrrolidin-1-yl)sulfonylcarbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethynyl group, and a pyrrolidine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-ethynylpyrrolidin-1-yl)sulfonylcarbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-ethynylpyrrolidine in the presence of a sulfonylating agent. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation or other side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-ethynylpyrrolidin-1-yl)sulfonylcarbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce saturated carbamates .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(2-ethynylpyrrolidin-1-yl)sulfonylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development .
Medicine: In medicine, the compound is explored for its potential therapeutic applications. It may exhibit antifungal, antibacterial, or anticancer properties, making it a subject of interest in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-ethynylpyrrolidin-1-yl)sulfonylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the formation of ergosterol in fungal cells, thereby exhibiting antifungal activity . The exact molecular pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
- tert-Butyl N-(2-pyridin-2-yl)sulfonylcarbamate
- tert-Butyl N-(2-thiazol-2-yl)sulfonylcarbamate
- tert-Butyl N-(2-imidazol-2-yl)sulfonylcarbamate
Comparison: Compared to these similar compounds, tert-butyl N-(2-ethynylpyrrolidin-1-yl)sulfonylcarbamate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and biological activity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C11H18N2O4S |
|---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
tert-butyl N-(2-ethynylpyrrolidin-1-yl)sulfonylcarbamate |
InChI |
InChI=1S/C11H18N2O4S/c1-5-9-7-6-8-13(9)18(15,16)12-10(14)17-11(2,3)4/h1,9H,6-8H2,2-4H3,(H,12,14) |
InChI Key |
ITKYMGRYHKGOGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)N1CCCC1C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate](/img/structure/B14776897.png)
![2-[Carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid](/img/structure/B14776898.png)

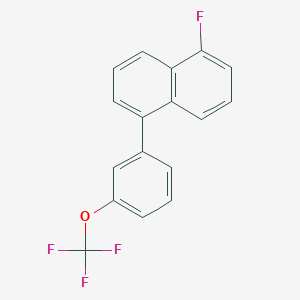
![2-amino-N,3-dimethyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]butanamide](/img/structure/B14776911.png)
![2-Amino-N-cyclopropyl-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propanamide](/img/structure/B14776926.png)
![2-[2-(4-bromo-3-methylphenyl)-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B14776928.png)
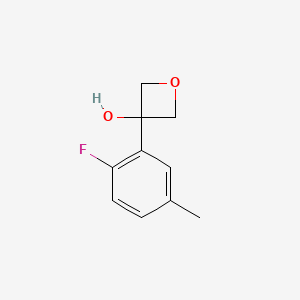
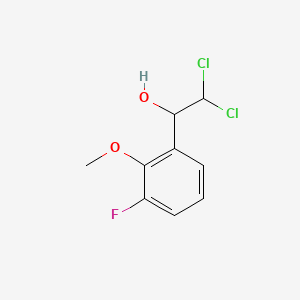
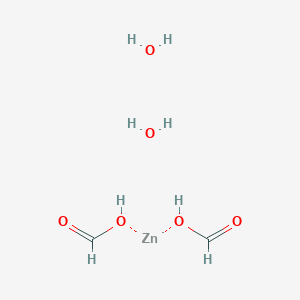
![Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B14776935.png)
